molecular formula C11H7BrN2 B8167941 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole

1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole

Cat. No.: B8167941
M. Wt: 247.09 g/mol
InChI Key: WSSJOYNNEFBKIF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-bromophenyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Reduced forms of the compound

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

IUPAC Name

1-(4-bromophenyl)-4-ethynylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c1-2-9-7-13-14(8-9)11-5-3-10(12)4-6-11/h1,3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSJOYNNEFBKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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